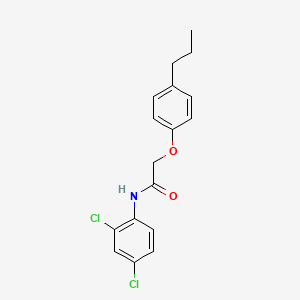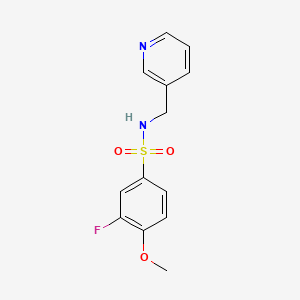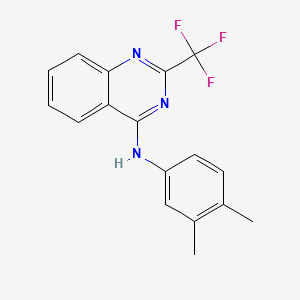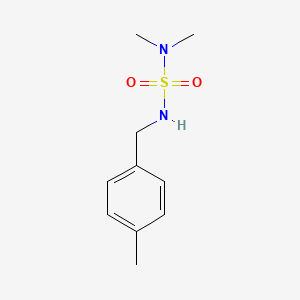
N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of similar compounds typically involves reactions between specific phenols and acetyl or chloroacetyl compounds in the presence of catalysts like potassium carbonate and solvents such as DMF (N,N-dimethylformamide). For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, highlighting the process of obtaining complex acetamides through stepwise chemical synthesis (Gao Yonghong, 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide is determined using spectroscopic methods such as IR, MS, and NMR spectroscopy. For example, studies on N-[4-(2-Propyn-1-yloxy)phenyl]acetamide utilized NMR and IR spectroscopy to elucidate the molecular conformation, showcasing the importance of these techniques in analyzing the structure of complex organic compounds (Yonas Habtegiorghies Belay et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical behavior of acetamide derivatives are influenced by their functional groups and molecular structure. For instance, the introduction of chloro and phenoxy groups can significantly alter the reactivity of the acetamide backbone, enabling specific chemical transformations and applications in various fields, including pharmaceuticals and agrochemicals.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the applications and handling of chemical compounds. X-ray crystallography provides detailed insights into the crystalline structure of compounds, as seen in the synthesis and structural analysis of derivatives like 2-Chloro-N-(2,4-dinitrophenyl) acetamide, which revealed intramolecular H-bonding and intermolecular interactions (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties of N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide and related compounds are influenced by their functional groups. NBO analysis and quantum chemical calculations can predict reactivity sites, electronic behavior, and thermodynamic properties, offering insights into their potential applications and stability under different conditions (N. Choudhary et al., 2014).
科学的研究の応用
Insecticidal Applications
- N-(4-chlorophenyl)-2-phenoxyacetamide derivatives have shown potential as insecticidal agents. A study synthesized various derivatives and tested their efficacy against the cotton leafworm, Spodoptera littoralis. Among these, certain compounds exhibited excellent insecticidal results (Rashid et al., 2021).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Research has been conducted on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for potential anticancer, anti-inflammatory, and analgesic properties. Compounds with halogens on the aromatic ring were particularly promising, with specific compounds exhibiting notable activities in these areas (Rani et al., 2014).
Chemical Synthesis and Characterization
- The chemical synthesis and characterization of related compounds have been a focus of various studies. For instance, the synthesis of 4-Choloro-2-hydroxyacetophenone from related compounds involved multiple steps, showcasing the complex chemistry of these molecules (Teng Da-wei, 2011).
Dielectric Studies
- Dielectric studies have been conducted on hydrogen-bonded complexes formed by acetamide with phenols, including 2,4-dichlorophenol. These studies help understand the molecular interactions and properties of such compounds (Malathi et al., 2004).
Chemoselective Acetylation
- N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, was synthesized via chemoselective monoacetylation of 2-aminophenol, demonstrating the pharmaceutical relevance of these compounds (Magadum & Yadav, 2018).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Benzothiazolinone acetamide analogs, similar in structure, have been studied for their photovoltaic efficiency, non-linear optical activity, and potential ligand-protein interactions. These studies provide insights into the potential use of these compounds in solar cells and drug design (Mary et al., 2020).
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-2-3-12-4-7-14(8-5-12)22-11-17(21)20-16-9-6-13(18)10-15(16)19/h4-10H,2-3,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYAZAJOIJQPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(4-propylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(methoxyacetyl)-N-[(1-phenylcyclohexyl)methyl]-4-piperidinecarboxamide](/img/structure/B5570769.png)
![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![1-(2-methoxyethyl)-4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperazine](/img/structure/B5570793.png)

![3-methyl-5-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5570801.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5570806.png)
![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)


![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)
